methyl 3-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate
Description
Methyl 3-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate is a heterocyclic compound featuring a central 2-sulfanylidene-2,3-dihydro-1,3-thiazole ring system. Key structural elements include:
- Thiazole core: A five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively, and a sulfanylidene (C=S) group at position 2.
- 5-(Azepane-1-carbonyl): A seven-membered azepane ring linked via a carbonyl group, contributing to conformational flexibility and lipophilicity. Methyl benzoate ester: Aromatic benzoate ester at position 3, influencing solubility and metabolic stability.
Crystallographic data for analogous compounds (e.g., benzothiazol-pyrazolone derivatives) have been resolved using SHELX software, a widely used tool for small-molecule refinement .
Properties
IUPAC Name |
methyl 3-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-24-17(23)12-7-6-8-13(11-12)21-15(19)14(26-18(21)25)16(22)20-9-4-2-3-5-10-20/h6-8,11H,2-5,9-10,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRTZWKORQGVSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C(=C(SC2=S)C(=O)N3CCCCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane ring, followed by the formation of the thiazole ring, and finally the esterification to form the benzoate ester. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through techniques such as recrystallization, chromatography, or distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the azepane ring can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
Structural Characteristics
The compound features a thiazole ring , which is significant in heterocyclic chemistry. The presence of the azepane group and the sulfanylidene moiety enhances its reactivity and potential interactions with biological targets. The overall structure can be summarized as follows:
| Component | Description |
|---|---|
| Thiazole Ring | A five-membered ring containing sulfur and nitrogen, known for its biological activity. |
| Azepane Group | A seven-membered nitrogen-containing ring that contributes to the compound's pharmacological properties. |
| Benzoate Ester | Enhances solubility and bioavailability in pharmaceutical formulations. |
Medicinal Chemistry Applications
-
Anticancer Activity :
Recent studies indicate that compounds with thiazole structures exhibit significant anticancer properties. For instance, derivatives similar to methyl 3-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate have shown promising results in inhibiting tumor growth in various cancer cell lines . -
Antimicrobial Properties :
The thiazole core is known for its antimicrobial activity. Research has demonstrated that compounds containing thiazole structures can effectively inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics . -
Neurological Applications :
Compounds with similar structural features have been investigated for their neuroprotective effects. They may play a role in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation .
Pharmacological Insights
The compound's unique chemical properties allow it to interact with various biological targets, which can be leveraged for therapeutic purposes:
- Enzyme Inhibition : The presence of the sulfanylidene group may enhance binding affinity to specific enzymes involved in disease pathways, potentially leading to effective inhibitors .
- Receptor Modulation : It may act on neurotransmitter receptors or other cellular pathways critical for maintaining homeostasis, particularly in neurological contexts .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against glioblastoma cells (U251). The compound demonstrated an eight-fold increase in growth inhibition compared to standard treatments like temozolomide, suggesting its potential as an alternative therapeutic agent .
Case Study 2: Antimicrobial Testing
In vitro tests were conducted to assess the antimicrobial activity of various thiazole derivatives. This compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its potential use as a broad-spectrum antibiotic .
Mechanism of Action
The mechanism of action of methyl 3-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved in its mechanism of action include the inhibition of enzyme activity through competitive or non-competitive binding, and the modulation of receptor activity through agonistic or antagonistic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Containing Derivatives
Benzothiazol-Pyrazolone Derivatives (Chakib et al., 2010)
- Structure : 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one .
- Key Differences :
- Core system : Benzothiazole fused with pyrazolone vs. the dihydrothiazole ring in the target compound.
- Substituents : Allyl and phenyl groups enhance aromatic stacking, whereas the target compound’s azepane and benzoate groups prioritize steric bulk and solubility.
- Functional Impact : Benzothiazole derivatives often exhibit antimicrobial or anticancer activity, but the azepane-carbonyl group in the target compound may alter target specificity .
Thiazolylmethylcarbamate Analogs (Pharmacopeial Forum, 2017)
- Structure : Thiazol-5-ylmethyl carbamates with hydroxy-diphenylhexane backbones (e.g., compounds l, m, w, x) .
- Key Differences :
- Positioning : Thiazole substituents at position 5 vs. the target’s dihydrothiazole system.
- Functional groups : Carbamates vs. benzoate esters; the latter may confer differential metabolic stability.
- Functional Impact : Carbamates in these analogs are critical for protease inhibition, suggesting the target’s benzoate ester could modulate similar enzymatic interactions .
Benzoate Ester-Containing Herbicides (Pesticide Glossary, 2001)
- Structure : Sulfonylurea herbicides (e.g., metsulfuron methyl ester) with triazine-benzoate motifs .
- Key Differences :
- Core system : Triazine-sulfonylurea vs. thiazole-benzoate.
- Bioactivity : Herbicidal activity via acetolactate synthase inhibition, whereas the target compound’s azepane-thiazole system lacks documented pesticidal properties.
- Functional Impact : The benzoate ester in both compounds improves membrane permeability, but the target’s thiazole-azepane system may redirect bioavailability toward mammalian systems .
Structural and Functional Comparison Table
Research Findings and Implications
- The sulfanylidene (C=S) group may improve hydrogen-bonding capacity compared to oxidized sulfur moieties (e.g., sulfonyl groups in herbicides) .
- Synthetic Challenges : The seven-membered azepane ring introduces synthetic complexity compared to five- or six-membered analogs, necessitating advanced cyclization strategies.
- Unresolved Questions : Biological activity and pharmacokinetic properties remain uncharacterized, warranting comparative studies with benzothiazole and carbamate analogs.
Biological Activity
Methyl 3-[4-amino-5-(azepane-1-carbonyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiazole moiety, which is well-known for its diverse biological activities. The thiazole ring contributes to the compound's pharmacological properties, making it a valuable scaffold in drug development. The synthesis of this compound involves standard organic reactions that introduce the thiazole and benzoate functionalities.
Antimicrobial Activity
Research indicates that compounds containing thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that thiazole-based compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa . The presence of the amino group in the thiazole ring has been linked to enhanced antimicrobial efficacy .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| This compound | E. coli | High |
| This compound | P. aeruginosa | Moderate |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively documented. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For example, thiazole derivatives have been reported to induce apoptosis in cancer cells by interacting with specific protein targets .
A notable study demonstrated that modifications in the thiazole structure significantly affect cytotoxicity. The presence of electron-donating groups at specific positions on the phenyl ring enhanced activity against cancer cell lines .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- DNA Interaction : The thiazole moiety may facilitate binding to DNA or RNA structures, disrupting replication and transcription processes.
- Apoptosis Induction : Evidence suggests that these compounds can trigger programmed cell death in malignancies through various signaling pathways.
Study on Antimicrobial Properties
A recent study focused on synthesizing derivatives of thiazole and evaluating their antimicrobial activity against clinical isolates of bacteria. This compound was among the tested compounds and showed promising results against multidrug-resistant strains .
Evaluation of Anticancer Activity
Another study investigated a series of thiazole derivatives for their anticancer properties using the MTT assay on various cancer cell lines. The results indicated that modifications in the structure significantly influenced their cytotoxicity profiles. This compound exhibited notable activity against both A549 and Jurkat cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
